Cas no 1286208-65-8 ((R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride)

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride 化学的及び物理的性質
名前と識別子
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- (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride
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- インチ: 1S/C11H17N3.3ClH/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10;;;/h3-4,6-7,11,13-14H,1-2,5,8-9H2;3*1H/t11-;;;/m1.../s1
- InChIKey: YUQSOQJXHXROQO-HCEFKKQBSA-N
- ほほえんだ: Cl.Cl.Cl.N1CCC[C@H](C1)NCC1C=CN=CC=1
計算された属性
- 水素結合ドナー数: 5
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 155
- トポロジー分子極性表面積: 37
(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 064420-1g |
R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride |
1286208-65-8 | 95% | 1g |
£360.00 | 2022-03-01 |
(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochlorideに関する追加情報
Comprehensive Overview of (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride (CAS No. 1286208-65-8)
(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride (CAS No. 1286208-65-8) is a chiral amine derivative with significant potential in pharmaceutical research and development. This compound, characterized by its pyridine and piperidine moieties, has garnered attention for its unique structural properties and applications in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the design of central nervous system (CNS) targeting agents and enzyme inhibitors.
The molecular structure of (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride features a stereocenter at the piperidin-3-amine position, which is critical for its enantioselective interactions with biological targets. This property aligns with the growing demand for chiral pharmaceuticals, as evidenced by the rising popularity of search terms like "chiral drug synthesis" and "enantiopure compounds." The compound's trihydrochloride salt form enhances its solubility, making it suitable for in vitro and in vivo studies.
Recent trends in drug discovery highlight the importance of nitrogen-containing heterocycles, such as pyridine and piperidine, due to their prevalence in FDA-approved drugs. Searches for "heterocyclic compounds in medicine" and "pyridine derivatives" have surged, reflecting the scientific community's interest in these scaffolds. (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride exemplifies this trend, offering a versatile platform for structure-activity relationship (SAR) studies.
In the context of neuropharmacology, this compound has shown promise as a precursor for ligands targeting neurotransmitter receptors. Its pyridinylmethyl group may facilitate interactions with nicotinic acetylcholine receptors (nAChRs), a hot topic in searches related to "cognitive enhancers" and "neurodegenerative disease treatments." Additionally, its piperidine core is a common feature in analgesics and antipsychotics, further underscoring its therapeutic potential.
From a synthetic chemistry perspective, (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is valued for its modular synthesis, enabling derivatization at multiple sites. This aligns with the increasing demand for "custom synthetic intermediates" and "tailor-made pharmacophores" in precision medicine. The compound's CAS No. 1286208-65-8 serves as a unique identifier in chemical databases, facilitating collaboration and data sharing among researchers.
Environmental and safety considerations are also paramount in modern chemistry. While (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is not classified as hazardous under standard protocols, proper handling practices are recommended. This reflects the broader shift toward "green chemistry" and "sustainable drug development," as seen in trending search queries.
In summary, (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride (CAS No. 1286208-65-8) represents a compelling case study in contemporary medicinal chemistry. Its structural features, combined with growing interest in chiral drug candidates and heterocyclic scaffolds, position it as a valuable tool for addressing current challenges in drug discovery and therapeutic innovation.
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